![molecular formula C16H11Cl3F2N2O2 B13412505 [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate is a complex organic compound that features a combination of fluorinated aromatic rings and a trichlorinated propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate typically involves a multi-step process:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the bis(4-fluorophenyl)methylideneamine intermediate. This can be achieved through the condensation reaction of 4-fluoroaniline with benzaldehyde under acidic conditions.
Introduction of the Trichloropropanoate Group: The next step involves the reaction of the intermediate with (2S)-2-amino-2,3,3-trichloropropanoic acid. This step requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and aromatic sites, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloropropanoate moiety, potentially converting it to less chlorinated derivatives.
Substitution: The aromatic fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce partially dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its fluorinated aromatic rings and trichlorinated moiety could provide insights into enzyme-substrate interactions and protein binding studies.
Medicine
In medicine, the compound’s structural features make it a candidate for drug development. Researchers may explore its potential as an inhibitor or modulator of specific biological pathways, particularly those involving fluorinated and chlorinated compounds.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings may interact with hydrophobic pockets in proteins, while the trichloropropanoate moiety could form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [bis(4-chlorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
- [bis(4-bromophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
- [bis(4-methylphenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
Uniqueness
The uniqueness of [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate lies in its combination of fluorinated aromatic rings and a trichlorinated propanoate moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C16H11Cl3F2N2O2 |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate |
InChI |
InChI=1S/C16H11Cl3F2N2O2/c17-14(18)16(19,22)15(24)25-23-13(9-1-5-11(20)6-2-9)10-3-7-12(21)8-4-10/h1-8,14H,22H2/t16-/m0/s1 |
Clé InChI |
QYRZRRVAHSTRPY-INIZCTEOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=NOC(=O)[C@](C(Cl)Cl)(N)Cl)C2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC=C1C(=NOC(=O)C(C(Cl)Cl)(N)Cl)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


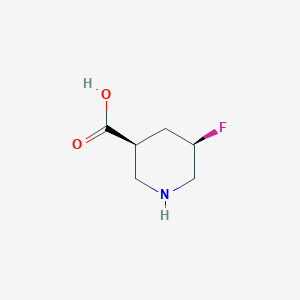
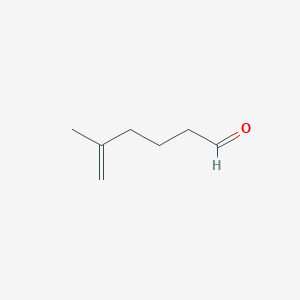
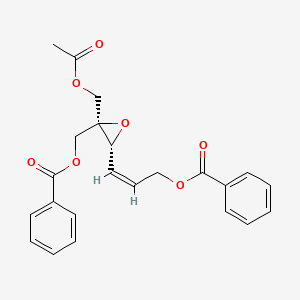

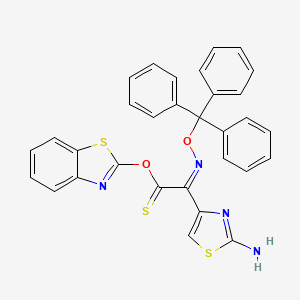
![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
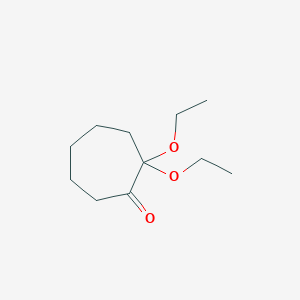
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
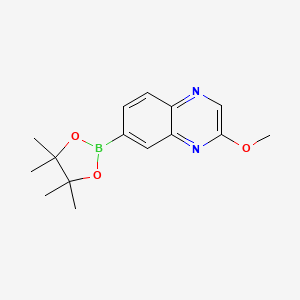
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
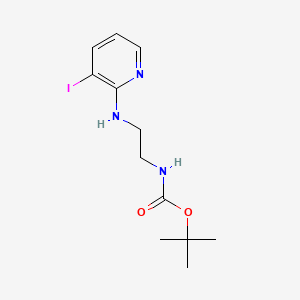
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
